molecular formula C4H8FN B13558698 (2-Fluoroprop-2-en-1-yl)(methyl)amine

(2-Fluoroprop-2-en-1-yl)(methyl)amine

Cat. No.: B13558698
M. Wt: 89.11 g/mol
InChI Key: UPZLKJCTFLCRJN-UHFFFAOYSA-N
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Description

(2-Fluoroprop-2-en-1-yl)(methyl)amine is an organic compound with the molecular formula C4H8FN It is characterized by the presence of a fluorine atom attached to a prop-2-en-1-yl group, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a prop-2-en-1-yl precursor followed by the introduction of a methylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroprop-2-en-1-yl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2-Fluoroprop-2-en-1-yl)(methyl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoroprop-2-en-1-yl)(methyl)amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. This can result in unique pharmacological or biochemical effects, making it a valuable compound for research and development.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroprop-2-en-1-yl)(methyl)amine: Similar structure but with a chlorine atom instead of fluorine.

    (2-Bromoprop-2-en-1-yl)(methyl)amine: Contains a bromine atom in place of fluorine.

    (2-Iodoprop-2-en-1-yl)(methyl)amine: Features an iodine atom instead of fluorine.

Uniqueness

The uniqueness of (2-Fluoroprop-2-en-1-yl)(methyl)amine lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small atomic size can significantly influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

2-fluoro-N-methylprop-2-en-1-amine

InChI

InChI=1S/C4H8FN/c1-4(5)3-6-2/h6H,1,3H2,2H3

InChI Key

UPZLKJCTFLCRJN-UHFFFAOYSA-N

Canonical SMILES

CNCC(=C)F

Origin of Product

United States

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